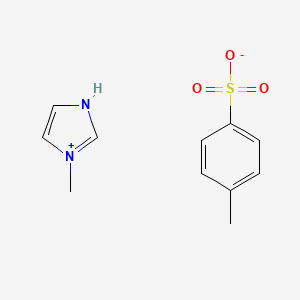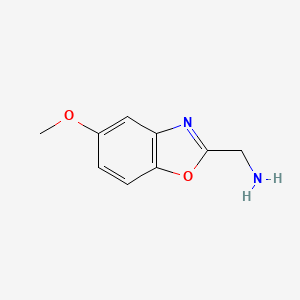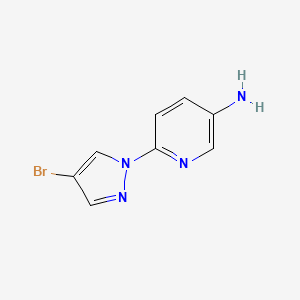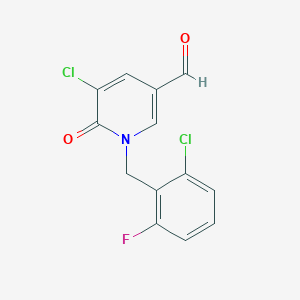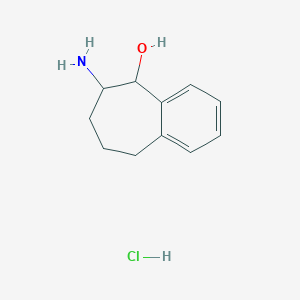![molecular formula C15H17BrO3 B1648679 Ácido cis-3-[2-(2-bromofenil)-2-oxoetil]ciclohexano-1-carboxílico CAS No. 735275-20-4](/img/structure/B1648679.png)
Ácido cis-3-[2-(2-bromofenil)-2-oxoetil]ciclohexano-1-carboxílico
Descripción general
Descripción
“Cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a complex organic compound. It contains a cyclohexane ring, which is a six-membered ring with single bonds . Attached to this ring is a carboxylic acid group (-COOH), which is a common functional group involved in many chemical reactions . The compound also contains a bromophenyl group, which is a phenyl ring (a variant of benzene) with a bromine atom attached, and an oxoethyl group, which includes a carbonyl group (C=O) and an ethyl group (C2H5) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and could potentially involve the use of Grignard reagents . Retrosynthetic analysis, a technique used to plan the synthesis of complex molecules, would be useful in determining a synthetic route . This process involves breaking down the target molecule into simpler precursor molecules .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups. The cis configuration indicates that the bromophenyl and oxoethyl groups are on the same side of the cyclohexane ring. The presence of the bromine atom, a heavy halogen, may influence the compound’s reactivity and physical properties .
Chemical Reactions Analysis
The compound contains several functional groups that are known to undergo various chemical reactions. The carboxylic acid group can participate in acid-base reactions, esterification, and reduction reactions . The bromophenyl group can undergo electrophilic aromatic substitution reactions . The oxoethyl group contains a carbonyl group, which is known to undergo a variety of reactions including nucleophilic addition and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and could influence its boiling and melting points . The carboxylic acid group could allow the compound to form hydrogen bonds, influencing its solubility in different solvents .
Aplicaciones Científicas De Investigación
Síntesis de otros compuestos
Este compuesto podría utilizarse como precursor en la síntesis de otros compuestos orgánicos complejos. Su grupo bromofenilo lo convierte en un buen candidato para diversas reacciones de acoplamiento .
Investigación farmacéutica
El grupo ácido carboxílico del compuesto sugiere que podría utilizarse en investigación farmacéutica, posiblemente como bloque de construcción en la síntesis de nuevos fármacos .
Ciencia de materiales
Los ácidos carboxílicos se utilizan a menudo en la ciencia de materiales, por ejemplo, en la producción de polímeros. Este compuesto específico podría utilizarse potencialmente en tales aplicaciones .
Síntesis de piretroides fluorados
Los compuestos relacionados se han utilizado en la síntesis de piretroides fluorados, que son un tipo de insecticida . Es posible que este compuesto pueda utilizarse de manera similar.
Acoplamiento cruzado de Suzuki-Miyaura
El grupo bromofenilo del compuesto lo convierte en un candidato potencial para las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que se utilizan ampliamente en química orgánica para formar enlaces carbono-carbono .
Investigación de catalizadores
La estructura de este compuesto sugiere que podría utilizarse en investigación de catalizadores, posiblemente en el desarrollo de nuevos catalizadores para reacciones orgánicas .
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of further testing. It could potentially be used in the development of new pharmaceuticals or as a building block in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
(1R,3S)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c16-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBDHSIOGABKMI-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(3,4-Dimethoxyphenyl)pyridin-3-YL]methanol](/img/structure/B1648617.png)
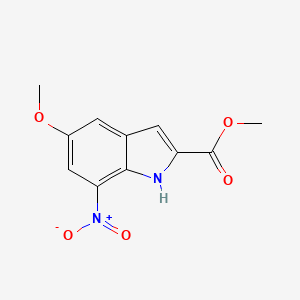
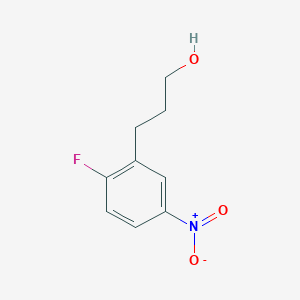
![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1648632.png)
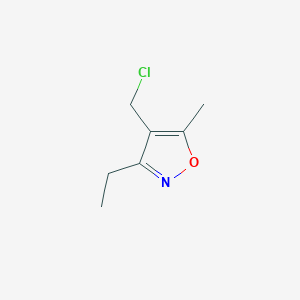
![5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B1648639.png)
![1-Methyl-2-[[(2R)-pyrrolidin-2-yl]methylsulfanyl]imidazole](/img/structure/B1648641.png)
